Pent-3-yne-1-sulfonyl chloride
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Overview
Description
Pent-3-yne-1-sulfonyl chloride is an organic compound with the molecular formula C5H7ClO2S. It is a sulfonyl chloride derivative of pent-3-yne, characterized by the presence of a triple bond between the third and fourth carbon atoms and a sulfonyl chloride group attached to the first carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pent-3-yne with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Another method involves the use of thionyl chloride (SOCl2) as a chlorinating agent, which reacts with pent-3-yne to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of microchannel reactors has also been explored for the efficient production of sulfonyl chlorides, offering advantages such as improved safety, scalability, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Pent-3-yne-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens (e.g., bromine) and halogen acids (e.g., HCl) to form dihaloalkenes and haloalkenes.
Oxidation Reactions: The compound can undergo oxidation to form sulfonyl chlorides through oxidative chlorination using reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, thionyl chloride.
Halogens and Halogen Acids: Bromine, hydrochloric acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Dihaloalkenes and Haloalkenes: Formed by addition reactions with halogens and halogen acids.
Scientific Research Applications
Pent-3-yne-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives. .
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups, which can enhance their stability and biological activity.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of pent-3-yne-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group and the triple bond. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives. The triple bond can undergo addition reactions, where electrophiles add to the carbon-carbon triple bond, resulting in the formation of dihaloalkenes and haloalkenes .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl chloride: Similar to pent-3-yne-1-sulfonyl chloride but with a saturated carbon chain.
Pent-2-yne-1-sulfonyl chloride: Another sulfonyl chloride derivative of pent-yne, differing in the position of the triple bond. It exhibits similar reactivity but may have different applications due to the positional isomerism.
Uniqueness
This compound is unique due to the presence of both a sulfonyl chloride group and a carbon-carbon triple bond. This combination of functional groups allows for diverse reactivity and the formation of a wide range of derivatives. Its ability to undergo both nucleophilic substitution and addition reactions makes it a versatile compound in organic synthesis and industrial applications .
Biological Activity
Pent-3-yne-1-sulfonyl chloride is a versatile compound utilized in various chemical and biological applications. This article delves into its biological activity, highlighting its mechanisms, applications in drug development, and relevant case studies.
This compound is characterized by its sulfonyl chloride group and a terminal alkyne, which confer unique reactivity patterns. Its structure allows for diverse transformations, including nucleophilic substitutions and addition reactions, making it a valuable reagent in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C₅H₇ClO₂S |
Molecular Weight | 166.62 g/mol |
Boiling Point | 150 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound primarily arises from its ability to form sulfonamides and other derivatives through nucleophilic attack on the sulfonyl chloride moiety. This electrophilic nature enables the compound to modify biomolecules, enhancing their stability and bioactivity.
Mechanisms of Interaction:
- Nucleophilic Substitution: The sulfonyl chloride can react with amines, alcohols, or thiols to form sulfonamides or sulfonate esters.
- Addition Reactions: The triple bond can engage in addition reactions with halogens or acids, leading to functionalized products that may exhibit biological activity.
Applications in Biological Research
This compound has been investigated for its potential in drug development, particularly in synthesizing compounds targeting specific biological pathways. Its utility in creating prodrugs that enhance drug delivery systems has been explored in various studies.
Case Studies
-
Synthesis of Anticancer Agents:
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, a study on a sulfonamide derivative demonstrated effectiveness against multiple cancer cell lines by inducing apoptosis through modulation of the mitochondrial pathway . -
Development of PROTACs:
This compound has been utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins. In one study, a PROTAC incorporating this compound showed promising results in degrading specific proteins associated with cancer progression .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Table 2: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines |
Antibacterial | Exhibits activity against MRSA isolates |
Drug Development | Serves as an intermediate for synthesizing pharmaceuticals |
Properties
Molecular Formula |
C5H7ClO2S |
---|---|
Molecular Weight |
166.63 g/mol |
IUPAC Name |
pent-3-yne-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h4-5H2,1H3 |
InChI Key |
ZBXXPWGUGYUAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCS(=O)(=O)Cl |
Origin of Product |
United States |
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